
C-telopeptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
C-telopeptide, also known as this compound, is a useful research compound. Its molecular formula is C34H56N14O13 and its molecular weight is 868.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Collagen Crosslinking and CTX Formation
Type I collagen undergoes post-translational modifications during synthesis, including hydroxylation of proline/lysine residues and glycosylation. Pyridinoline crosslinks (pyridinoline and deoxypyridinoline) stabilize collagen fibrils by connecting the C-terminal telopeptide region (CTX) to helical domains at position 87 (Fig. 1). During bone resorption, osteoclasts release CTX fragments via enzymatic cleavage (e.g., cathepsin K), which are then detectable in serum or urine .
Crosslink Type | Location | Function |
---|---|---|
Pyridinoline | This compound | Stabilizes collagen triple helix |
Deoxypyridinoline | This compound | Enhances fibril tensile strength |
β-Isomerization of Aspartic Acid
CTX undergoes spontaneous β-isomerization, a non-enzymatic reaction where the peptide backbone linked to the α-carbon of Asp1211 shifts to the β-carbon (Fig. 2). This process occurs over time in mature bone collagen, distinguishing older bone (β-CTX) from newly synthesized collagen (α-CTX) .
-
α-CTX : Predominates in high-turnover states (e.g., Paget’s disease, metastatic bone cancer) .
-
β-CTX : Reflects aged bone matrix and is elevated in osteoporosis .
Clinical Relevance : β-CTX is the isoform measured in modern assays (e.g., Elecsys β-crosslaps) due to its stability and correlation with bone resorption rates .
Racemization of Aspartic Acid
Racemization converts L-aspartic acid to D-aspartic acid in the CTX sequence AHDGGR , serving as a molecular clock for collagen age. This reaction progresses with tissue aging and correlates with reduced bone remodeling activity .
Tissue Type | Racemization Rate | Implication |
---|---|---|
Bone | High | Indicates slow turnover |
Connective soft tissues | Low | Faster collagen renewal |
Stability and Preanalytical Variability
CTX degradation in vitro is influenced by temperature and storage duration:
-
Room Temperature : 14% decrease in serum CTX after 24 hours .
-
Freeze-Thaw Cycles : No significant degradation after 9 cycles at −30°C .
Recommendations : Early morning fasting samples are preferred to minimize diurnal variation, and immediate centrifugation/freezing is critical for assay accuracy .
Assay Development and Epitope Specificity
Modern immunoassays (e.g., Roche Elecsys, IDS-iSYS) target the β-isomerized octapeptide EKAHD-β-GGR using monoclonal antibodies. This epitope is conserved across species, enabling cross-reactive applications in murine models .
Analytical Performance :
Clinical Utility and Pharmacodynamic Response
CTX levels respond dynamically to therapies:
-
Bisphosphonates : Suppress β-CTX by 20–50% in ovariectomized mice and up to 65% in humans .
-
Estradiol/Calcium Deficiency : Modulates CTX excretion in preclinical models .
Therapy | CTX Reduction | Clinical Use |
---|---|---|
Alendronate | 50% | Osteoporosis management |
Denosumab | 65% | High-turnover states |
This synthesis of CTX’s chemical behavior underscores its dual role as a biomarker and a mediator of bone matrix stability. Its isomerization and racemization reactions provide unique insights into bone aging and therapeutic monitoring.
Eigenschaften
Molekularformel |
C34H56N14O13 |
---|---|
Molekulargewicht |
868.9 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[2-[[2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H56N14O13/c1-17(44-31(58)20(5-2-3-9-35)46-29(56)19(36)7-8-26(51)52)28(55)47-22(11-18-13-39-16-43-18)32(59)48-23(12-27(53)54)30(57)42-14-24(49)41-15-25(50)45-21(33(60)61)6-4-10-40-34(37)38/h13,16-17,19-23H,2-12,14-15,35-36H2,1H3,(H,39,43)(H,41,49)(H,42,57)(H,44,58)(H,45,50)(H,46,56)(H,47,55)(H,48,59)(H,51,52)(H,53,54)(H,60,61)(H4,37,38,40)/t17-,19-,20-,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
LOJFGJZQOKTUBR-XAQOOIOESA-N |
SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)N |
Sequenz |
EKAHDGGR |
Synonyme |
C-telopeptide C-terminal cross-linking telopeptide, collagen type I C-terminal telopeptide of type I collagen C-terminal type I collagen telopeptide collagen type I trimeric cross-linked peptide COOH-terminal telopeptide of type I collagen CTCLP CTx telopeptide i-ICTP ICTP peptide N-telopeptide N-terminal type I collagen telopeptide NTx telopeptide pyridinoline cross-linked carboxy-terminal telopeptide, collagen type I serum carboxyterminal telopeptide type I collagen trimeric cross-linked peptide collagen type I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.